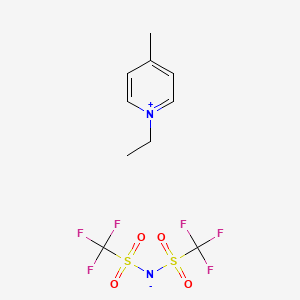

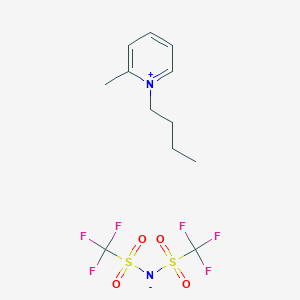

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

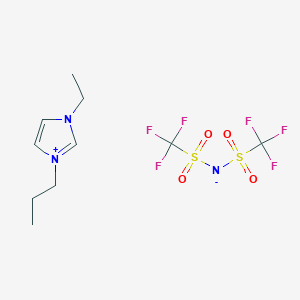

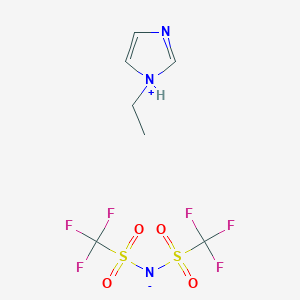

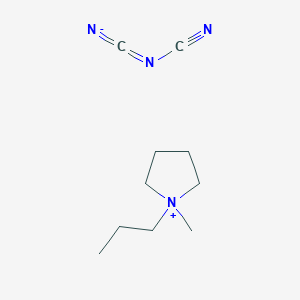

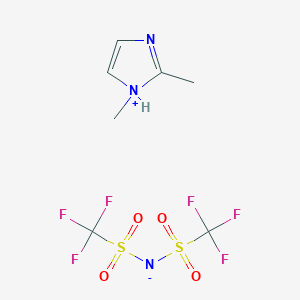

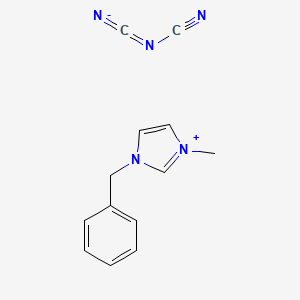

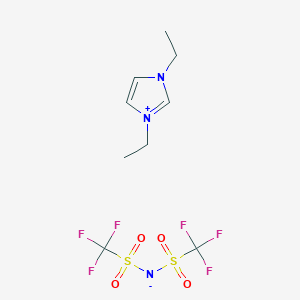

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . It is being investigated for its potential use as a battery electrolyte . It forms a solid-state electrolyte with long-term stability when combined with 1-propyl-3-methylimidazolium iodide (PMII), which can be used in dye-sensitized solar cells (DSSCs) .

Molecular Structure Analysis

The molecular structure of this compound involves complex interactions. First principles dynamical simulations provide accurate insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments . A thorough analysis of the electronic structure and partial charge distributions characterizing the two components, the cation and anion, allow rationalization of the nature of the electrostatic interactions, hydrogen bonding properties of the two ionic counterparts .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide include a density of 1.49 g/cm3 at 21 °C . The compound is in the form of lumps and has water impurities of less than or equal to 0.5% .Safety and Hazards

Mechanism of Action

Target of Action

This compound is a type of ionic liquid, which are salts in a liquid state . Ionic liquids have a broad range of applications due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential .

Mode of Action

The mode of action of 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily through its physicochemical properties. As an ionic liquid, it can interact with various substances through ion-dipole interactions, hydrogen bonding, and van der Waals forces . .

Biochemical Pathways

Ionic liquids in general are known to interact with biological systems and can influence various biochemical processes .

Pharmacokinetics

As an ionic liquid, its bioavailability would be influenced by factors such as its size, charge, and hydrophobicity .

Result of Action

Ionic liquids can interact with cellular membranes and proteins, potentially influencing cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other ions can influence the action, efficacy, and stability of 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide . For instance, its density is reported to be 1.49 g/cm3 at 21 °C .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-4-methylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-8(2)5-7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSYYJPMDAFVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)